molecular formula C13H14FNO B12276629 6-Fluorospiro[chromene-2,4'-piperidine]

6-Fluorospiro[chromene-2,4'-piperidine]

Cat. No.: B12276629
M. Wt: 219.25 g/mol
InChI Key: HMKDVVZSFVVZCO-UHFFFAOYSA-N
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Description

6-Fluorospiro[chromene-2,4’-piperidine] is a synthetic organic compound characterized by a spiro linkage between a chromene and a piperidine ring, with a fluorine atom attached to the chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorospiro[chromene-2,4’-piperidine] typically involves the following steps:

    Formation of the Chromene Moiety: The chromene ring can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an aldehyde or ketone under acidic or basic conditions.

    Spiro Linkage Formation: The spiro linkage between the chromene and piperidine rings is achieved through a nucleophilic substitution reaction. This involves the reaction of the chromene derivative with a piperidine derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of 6-Fluorospiro[chromene-2,4’-piperidine] may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Fluorospiro[chromene-2,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the chromene or piperidine rings using reagents such as halogens, alkylating agents, or acylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups.

    Substitution: Substituted derivatives with halogen, alkyl, or acyl groups.

Scientific Research Applications

6-Fluorospiro[chromene-2,4’-piperidine] has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-Fluorospiro[chromene-2,4’-piperidine] involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes or receptors. This can lead to modulation of biological pathways, resulting in desired therapeutic effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylspiro[chromene-2,4’-piperidine]
  • 7-Methoxyspiro[chromene-2,4’-piperidine]
  • 6-Chlorospiro[chromene-2,4’-piperidine]

Uniqueness

6-Fluorospiro[chromene-2,4’-piperidine] is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug discovery and development.

Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

6-fluorospiro[chromene-2,4'-piperidine]

InChI

InChI=1S/C13H14FNO/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13/h1-4,9,15H,5-8H2

InChI Key

HMKDVVZSFVVZCO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C=CC3=C(O2)C=CC(=C3)F

Origin of Product

United States

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